molecular formula C11H12F2N4 B7556386 N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline

Cat. No. B7556386
M. Wt: 238.24 g/mol
InChI Key: MSEDTKJHAOOWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline, also known as DMTF, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMTF is a small molecule that belongs to the class of triazole compounds and has been shown to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has been shown to inhibit the growth of fungi by disrupting the fungal cell wall.
Biochemical and physiological effects:
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has been shown to disrupt the fungal cell wall, leading to the inhibition of fungal growth.

Advantages and Limitations for Lab Experiments

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has several advantages for lab experiments. It is a small molecule that can be easily synthesized with high yields and purity. It has also been shown to possess various biochemical and physiological effects, making it a versatile compound for research. However, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has not been extensively studied in vivo, and its potential toxicity and side effects are not known.

Future Directions

There are several future directions for research on N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline. One area of research is the study of its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to understand its mechanism of action and its effects on the central nervous system. Another area of research is the study of its anti-fungal activity and its potential as a treatment for fungal infections. Additionally, further research is needed to understand the potential toxicity and side effects of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline. Overall, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has shown promising results in scientific research, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline involves the reaction of 4,5-dimethyl-1,2,4-triazole-3-carboxaldehyde with 2,5-difluoroaniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline. The synthesis method of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has been optimized to obtain high yields and purity.

Scientific Research Applications

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has been shown to have potential therapeutic applications in various areas of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline has been shown to possess anti-fungal activity and has been studied as a potential treatment for fungal infections.

properties

IUPAC Name

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4/c1-7-15-16-11(17(7)2)6-14-10-5-8(12)3-4-9(10)13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEDTKJHAOOWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CNC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline

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